molecular formula C16H13N3OS B604608 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone CAS No. 21938-33-0

2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

Cat. No. B604608
CAS RN: 21938-33-0
M. Wt: 295.4g/mol
InChI Key: WOEBAKPXJFRAPH-LICLKQGHSA-N
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Description

“2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone” is a chemical compound with the linear formula C16H13N3OS . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone” is represented by the linear formula C16H13N3OS . The molecular weight of this compound is 295.366 .

Scientific Research Applications

Biological Evaluation

Thiazoles, which include “2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone”, have been studied for their biological activities. They have shown antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Antioxidant Properties

Some compounds similar to “2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone” have been synthesized and screened for their in vitro antioxidant properties .

Anticancer Evaluation

Compounds containing the thiazole moiety, like “2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone”, have been used in cancer treatment drugs . The MTT test, which measures the activity of mitochondrial enzymes, has been used to quantify living cells in the evaluation of these compounds’ anticancer properties .

Pharmaceutical Applications

Thiazoles are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . Therefore, “2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone” could potentially be used in the development of new pharmaceuticals.

Industrial Applications

Thiazoles have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Therefore, “2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone” could potentially be used in these areas.

Research and Development

Sigma-Aldrich provides “2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone” to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it could be used in various research and development applications.

properties

IUPAC Name

2-[(E)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-15-9-5-4-8-13(15)10-17-19-16-18-14(11-21-16)12-6-2-1-3-7-12/h1-11,20H,(H,18,19)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEBAKPXJFRAPH-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

Q & A

Q1: The research highlights the presence of intramolecular hydrogen bonds in 5-Bromo-2-hydroxy­benz­aldehyde (4-phenyl-1,3-thia­zol-2-yl)­hydrazone. How might these bonds influence the molecule's stability and potential biological activity?

A1: Intramolecular hydrogen bonds can significantly impact a molecule's stability by locking it into a specific conformation. [, ] This rigidity can influence its interactions with biological targets. For example, a more rigid structure might lead to higher binding affinity with a specific protein. Conversely, intramolecular hydrogen bonds could also hinder flexibility, potentially reducing a molecule's ability to adapt to a target's binding site. Further research, including computational modeling and biological assays, would be needed to elucidate the precise impact of these bonds on the molecule's stability and biological activity.

Q2: The study describes the crystal packing of 5-Bromo-2-hydroxy­benz­aldehyde (4-phenyl-1,3-thia­zol-2-yl)­hydrazone, mentioning centrosymmetric dimers formed via intermolecular N—H⋯N hydrogen bonds. [] How might this packing behavior be relevant for the compound's formulation and potential applications?

A2: The crystal packing of a compound can significantly affect its physical properties, such as solubility and dissolution rate, which are crucial for formulation development. [] The presence of intermolecular hydrogen bonds, as observed in this case, often leads to a more tightly packed crystal lattice, potentially resulting in lower solubility. This information could be valuable for pharmaceutical scientists exploring different formulation strategies, such as using different polymorphs or co-crystals, to enhance the compound's solubility and bioavailability.

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